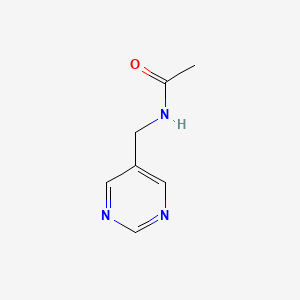

N-(Pyrimidin-5-ylmethyl)acetamide

Descripción general

Descripción

N-(Pyrimidin-5-ylmethyl)acetamide is an organic compound that features a pyrimidine ring substituted with an acetamide group. Pyrimidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the pyrimidine ring in this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrimidin-5-ylmethyl)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method is the nucleophilic substitution reaction where a pyrimidine derivative reacts with acetamide under basic conditions . The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The pyrimidine ring undergoes NAS at electron-deficient positions, particularly when activated by electron-withdrawing groups or under basic conditions.

-

Reaction with aryl alcohols/amines/thiols :

Substitution at the C(4) position of the pyrimidine ring occurs with aryl alcohols (e.g., phenols), amines, or thiols, yielding derivatives with modified biological activity. For example:This reaction is critical for generating analogs with enhanced target selectivity (e.g., SLACK channel inhibition) .

-

Halogenation :

Chlorination or bromination at the C(2) position enables further functionalization. Subsequent coupling with amines via Buchwald-Hartwig amination has been reported .

Coupling Reactions

The acetamide group participates in peptide-like coupling to form extended architectures.

-

HATU-mediated amidation :

Coupling with carboxylic acids (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid) using HATU yields hybrid molecules with improved pharmacokinetic properties : -

Reductive amination :

The aminomethylpyrimidine intermediate reacts with aldehydes/ketones in the presence of NaBH(OAc), forming secondary/tertiary amines.

Ring-Forming Reactions

The compound serves as a precursor for heterocyclic systems.

-

Oxadiazole formation :

Reaction with hydrazides and carbon disulfide under basic conditions generates 1,3,4-oxadiazole derivatives, as demonstrated in antitumor agent synthesis : -

Imidazopyridine synthesis :

Under oxidative conditions (I/TBHP), C–C bond cleavage facilitates cyclization to imidazo[1,2-a]pyridines .

Functional Group Transformations

-

Acetylation/deacetylation :

The acetamide group undergoes hydrolysis under acidic/basic conditions to yield primary amines, which are further acetylated or alkylated. -

Salt formation :

Reacts with HCl to form hydrochloride salts, improving solubility for pharmaceutical applications.

Redox Reactions

-

Oxidation :

Alcohol intermediates derived from N-(Pyrimidin-5-ylmethyl)acetamide are oxidized to aldehydes using Dess–Martin periodinane . -

Reduction :

Sodium borohydride reduces ester groups to alcohols in multi-step syntheses .

Interaction with Biological Targets

Molecular docking studies reveal interaction mechanisms:

-

Hydrogen bonding : The pyrimidine N(1) and acetamide carbonyl form hydrogen bonds with residues like Val-828 (PI3Kδ) and Lys-779 .

-

Metal coordination : The pyrimidine ring coordinates with transition metals (e.g., Pt, Cu), enabling applications in metallodrug design .

Table 1: Key Reaction Pathways and Outcomes

Table 2: Structural Analogs and Reactivity

| Compound | Modification Site | Key Reactivity |

|---|---|---|

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamide | C(4) position | Enhanced kinase inhibition |

| Thieno[2,3-d]pyrimidin-4(3H)-one | Fused oxadiazole | Antimicrobrial/antitumor activity |

| N-(Pyridin-3-ylmethyl)acetamide | Pyridine substitution | Distinct bacterial target affinity |

Aplicaciones Científicas De Investigación

N-(Pyrimidin-5-ylmethyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential antimicrobial and antiviral activities.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of N-(Pyrimidin-5-ylmethyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) or other proteins involved in inflammatory pathways. The pyrimidine ring allows the compound to bind effectively to these targets, thereby exerting its biological effects .

Comparación Con Compuestos Similares

- 2-(Pyridin-2-yl)pyrimidine derivatives

- 3-Bromoimidazo[1,2-a]pyridines

- N-(Pyridin-2-yl)amides

Uniqueness: N-(Pyrimidin-5-ylmethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other pyrimidine derivatives.

Actividad Biológica

N-(Pyrimidin-5-ylmethyl)acetamide is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an acetamide group. Its molecular formula is , and it is characterized by the following structural formula:

The presence of the pyrimidine moiety is crucial for its biological interactions, allowing it to engage with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX), which plays a significant role in inflammatory pathways. In vitro studies have demonstrated that it can effectively suppress COX-2 activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .

- Binding Affinity : Molecular docking studies suggest that this compound binds effectively to specific proteins involved in disease pathways, enhancing its potential as a therapeutic agent.

- Anticancer Activity : The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against various cancer cell lines. Notably, it has been reported to inhibit cell proliferation by inducing apoptosis and arresting the cell cycle at the G2/M phase .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Studies have shown that it possesses activity against several bacterial strains, indicating its potential use as an antimicrobial agent in clinical settings.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound displays significant anti-inflammatory activity. In vivo studies involving carrageenan-induced paw edema have shown that it reduces inflammation effectively, similar to classical anti-inflammatory drugs .

Anticancer Properties

The anticancer efficacy of this compound has been highlighted in various studies. For example, it demonstrated potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values significantly lower than those of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on activity:

Case Studies

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced edema in a rat model when compared to controls, suggesting its potential as an effective anti-inflammatory agent .

- Anticancer Evaluation : In vitro assays revealed that this compound inhibited proliferation in MCF-7 cells with an IC50 value of 0.09 µM, showcasing its potency relative to other tested compounds .

Propiedades

IUPAC Name |

N-(pyrimidin-5-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCOYGPOQCNGNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.